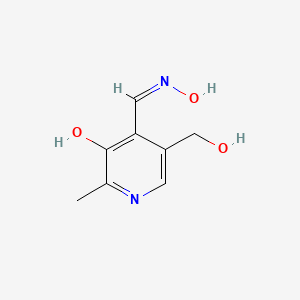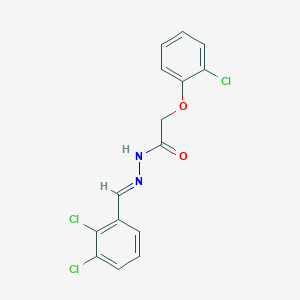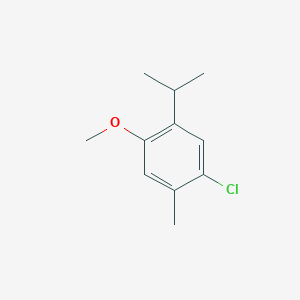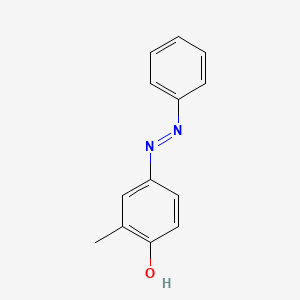
3-(Hexadecyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hexadecyloxy)benzoic acid is an organic compound with the molecular formula C23H38O3 and a molecular weight of 362.558 g/mol This compound is characterized by a benzoic acid core with a hexadecyloxy substituent at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecyloxy)benzoic acid typically involves the etherification of 3-hydroxybenzoic acid with hexadecanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be summarized as follows:
3-Hydroxybenzoic acid+HexadecanolH2SO43-(Hexadecyloxy)benzoic acid+H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and niche applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hexadecyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hexadecyloxy group can be substituted under specific conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 3-(Hexadecyloxy)benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Hexadecyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of specialized surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 3-(Hexadecyloxy)benzoic acid is not fully understood. its amphiphilic nature suggests that it can interact with lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules across the membrane . The molecular targets and pathways involved in these interactions are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Hexadecyloxy)benzoic acid
- 3-Acetoacetamido-4-(Hexadecyloxy)benzoic acid
- 4-Hexadecyloxy-3-(2-(Hydroxyimino)-acetoacetamido)benzoic acid
- 3-Hexadecyloxy-4-nitrobenzoic acid
Uniqueness
3-(Hexadecyloxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its long alkyl chain provides hydrophobic characteristics, while the benzoic acid core offers reactivity typical of aromatic carboxylic acids. This combination makes it particularly useful in applications requiring amphiphilic molecules.
Propriétés
Formule moléculaire |
C23H38O3 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
3-hexadecoxybenzoic acid |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-26-22-18-16-17-21(20-22)23(24)25/h16-18,20H,2-15,19H2,1H3,(H,24,25) |
Clé InChI |
SOPXDWKIHUVGSG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide](/img/structure/B11957335.png)


![5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene](/img/structure/B11957346.png)
![1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B11957347.png)









